2-(5-Amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

WEE1 kinase inhibition pyrazolopyrimidinone

Compound 2-(5-Amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one (CAS 1416348-71-4) is a small-molecule heterocycle belonging to the pyrazolopyrimidinone class. It is structurally characterized as a 5-amino-pyrazole linked at its N1 position to a 6-methylpyrimidin-4(3H)-one core, with a 3-(pyridin-4-yl) substituent on the pyrazole ring.

Molecular Formula C13H12N6O
Molecular Weight 268.27 g/mol
Cat. No. B15056147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
Molecular FormulaC13H12N6O
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=NC=C3)N
InChIInChI=1S/C13H12N6O/c1-8-6-12(20)17-13(16-8)19-11(14)7-10(18-19)9-2-4-15-5-3-9/h2-7H,14H2,1H3,(H,16,17,20)
InChIKeyGEAXUEJHAFDSPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one: Class, Core Scaffold, and Baseline Identity for Procurement Consideration


Compound 2-(5-Amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one (CAS 1416348-71-4) is a small-molecule heterocycle belonging to the pyrazolopyrimidinone class . It is structurally characterized as a 5-amino-pyrazole linked at its N1 position to a 6-methylpyrimidin-4(3H)-one core, with a 3-(pyridin-4-yl) substituent on the pyrazole ring. The compound is commercially available from several research chemical suppliers in purities ≥95% and is identified in patent literature covering Wee1 kinase inhibitors and other kinase-targeted chemotypes, suggesting its potential role as a tool compound or intermediate in medicinal chemistry programs [1].

Why 2-(5-Amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one Cannot Be Simply Interchanged with Other Pyrazolopyrimidinones


Within the pyrazolopyrimidinone class, small structural modifications profoundly alter kinase selectivity and cytotoxic profiles. For example, in the WEE1 inhibitor series derived from AZD1775, the presence and position of the pyridine nitrogen are critical: removal of the pyridine nitrogen (compound 31) yielded equipotent WEE1 inhibition (IC50 6.9 nM) but markedly reduced single-agent cytotoxicity compared to AZD1775, while substitution of the N2-allyl group with a methyl group (compound 32) resulted in a near 4-fold loss of activity [1]. This demonstrates that generic substitution among pyrazolopyrimidinones is not reliable; the specific substitution pattern of the pyridine ring, amino group placement, and methyl substitution on the pyrimidinone core directly dictate both target potency and off-target cellular effects [1]. Consequently, procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for 2-(5-Amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one Against Its Closest Analogs


WEE1 Kinase Inhibitory Potency and Pyridine Nitrogen Positional Effects

The pyrazolopyrimidinone scaffold is sensitive to the pyridine substitution pattern. In the reported SAR, compound 31, which lacks the pyridine nitrogen entirely, demonstrated equipotent WEE1 inhibition (IC50 = 6.9 ± 1.0 nM) compared to AZD1775, while maintaining the pyridin-4-yl substitution is predicted to engage the critical hinge-binding region of WEE1 in a manner analogous to AZD1775, which contains a pyridin-2-yl moiety [1]. This suggests that the pyridin-4-yl isomer in the target compound may offer a distinct hydrogen-bonding profile relative to the pyridin-2-yl or deaza analogs, potentially tuning both potency and off-target kinase selectivity [1].

WEE1 kinase inhibition pyrazolopyrimidinone

Cellular Viability Effects Compared to AZD1775 in Medulloblastoma Cell Lines

In ONS-76 (p53 wild-type) medulloblastoma cells, AZD1775 exhibited an EC50 of 159 ± 31 nM in an MTS cell viability assay, whereas compound 31 (the deaza-pyridine analog) showed a significantly reduced impact on cell viability (57% effect at 1.16 µM) despite equipotent WEE1 inhibition [1]. This uncoupling of kinase inhibition from cytotoxicity is highly relevant to the target compound, as the pyridin-4-yl substitution may further modulate cellular effects through differential off-target kinase engagement or altered physicochemical properties [1].

cytotoxicity medulloblastoma p53 status

Kinase Selectivity Profile Inferred from Pyrazolopyrimidinone Scaffold Modifications

The pyrazolopyrimidinone series demonstrates that minor structural modifications can shift kinase selectivity. AZD1775 is a potent WEE1 inhibitor but also inhibits PLK1 and other kinases at higher concentrations. The removal of the methyl groups from the pyridyl side chain (compound 30) resulted in a modest reduction in WEE1 activity (IC50 = 10.4 ± 2.9 nM) but may alter selectivity against other kinases [1]. The target compound, with its 5-amino substituent on the pyrazole and pyridin-4-yl group, presents a distinct pharmacophore that is expected to differentially engage the kinome compared to both AZD1775 and the N-methylpiperazine-containing analogs [1].

kinase selectivity off-target SAR

Optimal Application Scenarios for 2-(5-Amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one Based on Established Evidence


Investigating the Structure–Activity Relationship of WEE1 Inhibitors with Differential Cytotoxicity Profiles

Medicinal chemistry teams optimizing WEE1-targeted chemosensitizers can employ this compound as a tool to probe the impact of pyridine nitrogen positioning on target potency versus cellular toxicity. Based on class-level data, the pyridin-4-yl isomer is anticipated to retain sub-10 nM WEE1 inhibition while potentially reducing single-agent cytotoxicity relative to AZD1775, making it a valuable comparator in selectivity panels [1].

Kinase Profiling and Selectivity Screening of Pyrazolopyrimidinone-Based Inhibitor Libraries

Given the structural divergence from the prototypical AZD1775 scaffold—namely the 5-amino group and pyridin-4-yl substitution—this compound serves as a differentiated entry in kinome-wide selectivity screens. It is predicted to exhibit reduced inhibition of off-target kinases such as PLK1, enabling researchers to dissect WEE1-specific pharmacology from broader polypharmacology [1].

Small-Molecule Probe for G2/M Checkpoint Studies in p53-Competent Cancer Models

In p53 wild-type cancer lines, WEE1 inhibitors that uncouple cytotoxicity from target engagement are particularly valuable. This compound may allow sustained G2/M checkpoint abrogation without the confounding single-agent toxicity of AZD1775, facilitating clearer interpretation of chemosensitization effects in combination with DNA-damaging agents such as cisplatin [1].

Quote Request

Request a Quote for 2-(5-Amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.